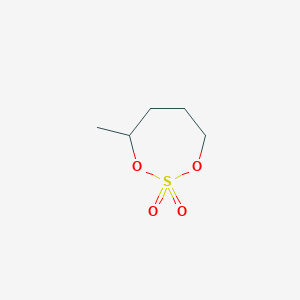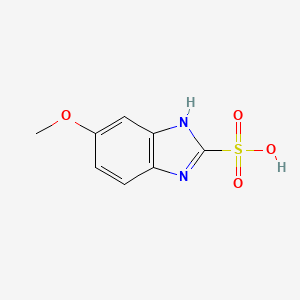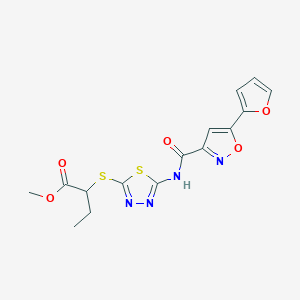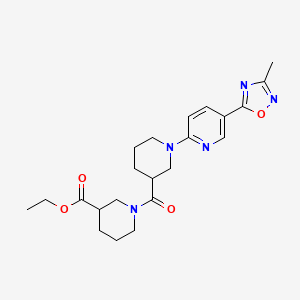
4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione is a chemical compound with the molecular formula C5H10O4S and a molecular weight of 166.2 g/mol It is characterized by a seven-membered ring structure containing sulfur and oxygen atoms
Mechanism of Action
Target of Action
4-Methyl-1,3,2-dioxathiepane 2,2-dioxide is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries .
Mode of Action
The compound interacts with its targets during the synthesis process. A large amount of heat is released during the synthesis process of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide, leading to its hydrolysis .
Biochemical Pathways
The synthesis of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide affects the performance and service life of lithium-ion batteries . The compound’s hydrolysis during the synthesis process is a key step in these pathways .
Pharmacokinetics
Its synthesis process suggests that the compound’s bioavailability may be influenced by factors such as temperature, catalyst concentration, and residence time .
Result of Action
The molecular and cellular effects of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide’s action primarily involve its role as an intermediate in organic synthesis . Its synthesis process contributes to the performance and longevity of lithium-ion batteries .
Action Environment
Environmental factors such as temperature, catalyst concentration, and residence time can influence the action, efficacy, and stability of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide . For example, the synthesis process of the compound releases a large amount of heat, which can lead to its hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing sulfur and oxygen functionalities. The reaction conditions often require specific temperatures and catalysts to facilitate the formation of the seven-membered ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-methyl-5H-1,2lambda6,3-oxathiazole-2,2-dione: A compound with a similar sulfur-oxygen ring structure but different chemical properties.
4,5-dimethyl-5H-1,2lambda6,3-oxathiazole-2,2-dione: Another related compound with additional methyl groups.
Uniqueness
4-methyl-1,3,2lambda6-dioxathiepane-2,2-dione is unique due to its specific ring structure and the presence of both sulfur and oxygen atoms.
Properties
IUPAC Name |
4-methyl-1,3,2-dioxathiepane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5-3-2-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOELWZRXJYBPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOS(=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)
![1-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2588927.png)
![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)
![3-(4-chlorobenzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588933.png)


![(4-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2588938.png)

![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)

